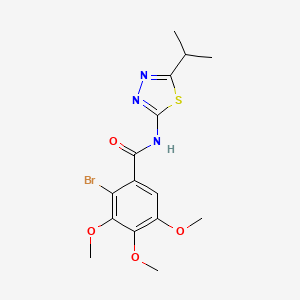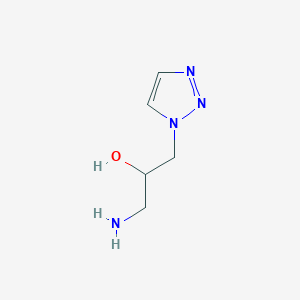
1-amino-3-(1H-1,2,3-triazol-1-yl)propan-2-ol
Übersicht
Beschreibung
“1-amino-3-(1H-1,2,3-triazol-1-yl)propan-2-ol” is a compound that contains a 1,2,3-triazole ring. The 1,2,3-triazole ring is a five-membered heterocyclic ring containing two carbon and three nitrogen atoms . It is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies .
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This process uses the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and .
Molecular Structure Analysis
The molecular structure of 1,2,3-triazole derivatives was confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The triazole is planar and aromatic .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,3-triazole derivatives include the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3-triazole derivatives include thermal stability (decomposition onset temperatures 147–228 °C), acceptable densities (1.77–1.80 g cm −3), and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) . They are highly soluble in water .
Wissenschaftliche Forschungsanwendungen
Fluorescent Biomarker Development
1-Amino-3-(1H-1,2,3-triazol-1-yl)propan-2-ol derivatives have been explored for developing fluorescent biomarkers. Pelizaro et al. (2019) synthesized amphyphylic triazoanilines from cardanol and glycerol, demonstrating their potential as safe fluorescent markers for biodiesel quality monitoring, with low acute toxicity across various biological models (Pelizaro et al., 2019).
Antifungal Applications
Several studies have focused on the antifungal properties of 1,2,3-triazole derivatives. Lima-Neto et al. (2012) synthesized 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols and demonstrated their significant antifungal activity against Candida strains (Lima-Neto et al., 2012). Similarly, Guillon et al. (2009, 2011) developed 1-[(1H-indol-5-ylmethyl)amino]-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols with varying degrees of antifungal effectiveness against Candida albicans and Aspergillus fumigatus (Guillon et al., 2009) (Guillon et al., 2011).
Cancer Research
In cancer research, specific 1,2,3-triazole derivatives have been investigated. Angelo and Arora (2007) developed oligomers containing alpha-amino acid residues linked by 1,2,3-triazole groups, with potential for cancer treatment applications (Angelo & Arora, 2007).
Imaging and Diagnostics
For imaging and diagnostics, McConathy et al. (2010) synthesized enantiomers of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid, showing promising properties for brain tumor imaging via positron emission tomography (McConathy et al., 2010).
Antioxidant Material Development
In the field of biomaterials, Tan et al. (2018) explored chitosan derivatives bearing 1,2,3-triazole groups, showing enhanced antioxidant activity, which could have implications in biomedical applications (Tan et al., 2018).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with a similar 1,2,3-triazole ring structure have been found to inhibit theCarbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
Based on the structural similarity to other 1,2,3-triazole compounds, it can be hypothesized that it may interact with its target enzyme throughhydrogen bonding . The presence of the polar group at the 1,2,3-triazole substituted phenyl ring in these derivatives contributes to the overall activity of these compounds .
Biochemical Pathways
If we consider its potential inhibition of the carbonic anhydrase-ii enzyme, it could impact thecarbon dioxide hydration and bicarbonate buffer system in the body, affecting pH regulation .
Result of Action
If it does inhibit the carbonic anhydrase-ii enzyme, it could potentially lead to a disruption in thebalance of pH in the body .
Eigenschaften
IUPAC Name |
1-amino-3-(triazol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O/c6-3-5(10)4-9-2-1-7-8-9/h1-2,5,10H,3-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOYNKBCVVNDCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CC(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


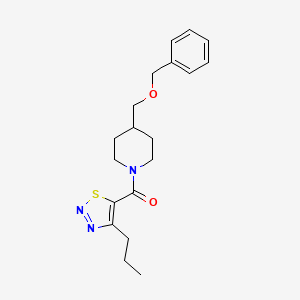

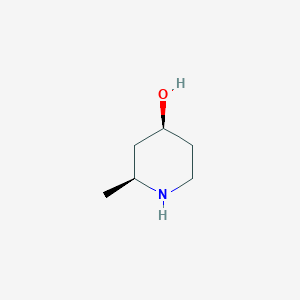
![2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one;hydrochloride](/img/structure/B2473950.png)
![5-methyl-N-phenyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2473951.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2473952.png)
![3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2473956.png)
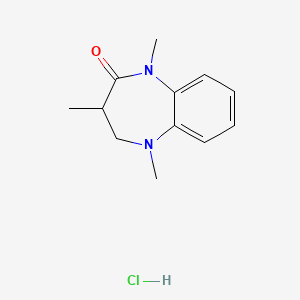
![1-{[(2S)-4,4-difluorotetrahydro-1H-pyrrol-2-yl]methyl}piperidine](/img/structure/B2473958.png)
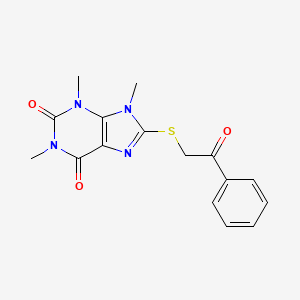
![1-[5-(2-Nitrophenyl)thien-2-yl]ethanone](/img/structure/B2473961.png)
![3-[(4-bromophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2473962.png)
